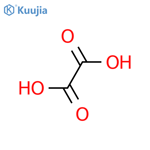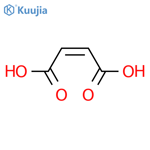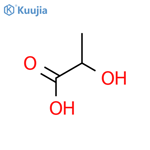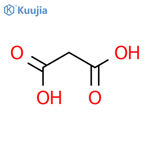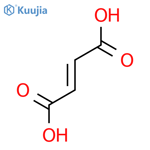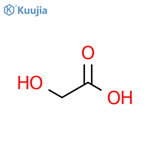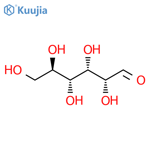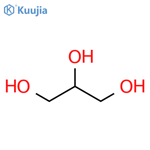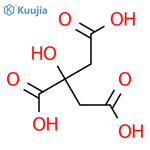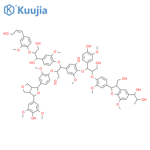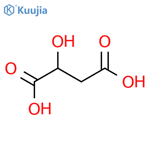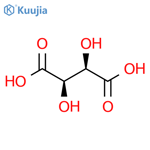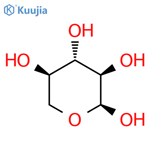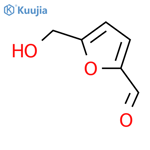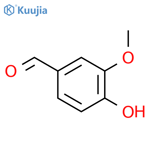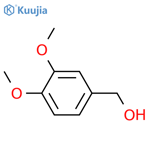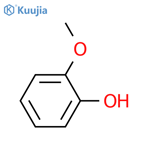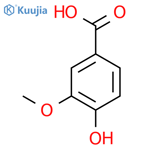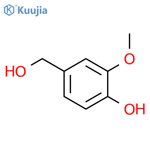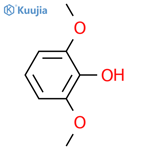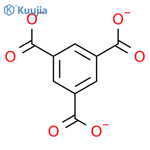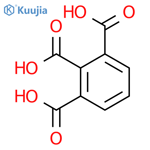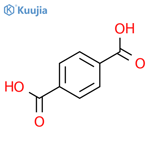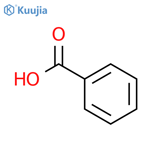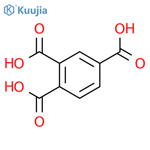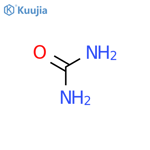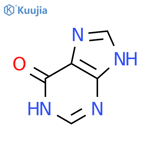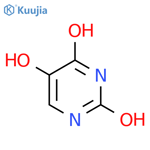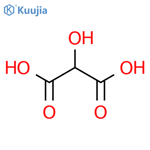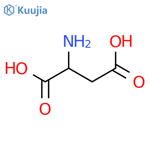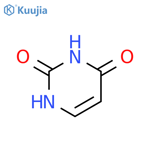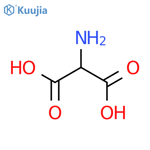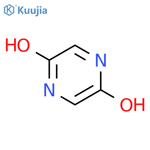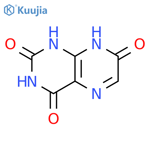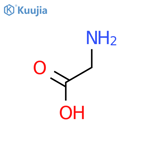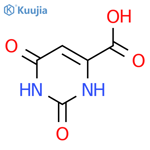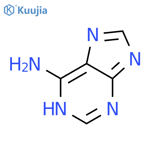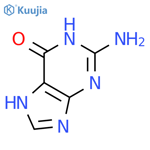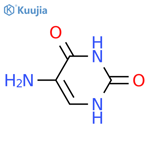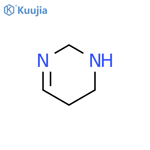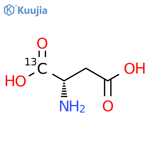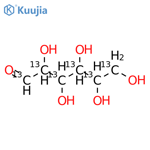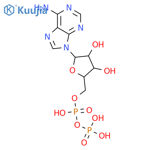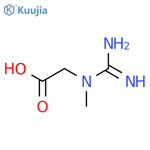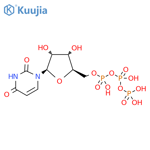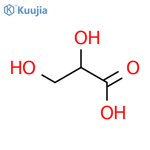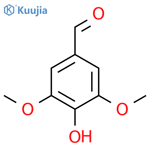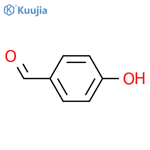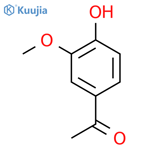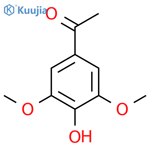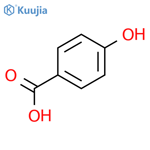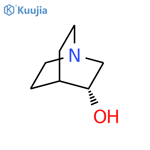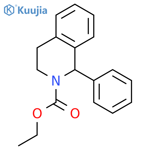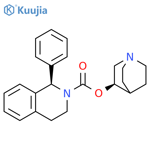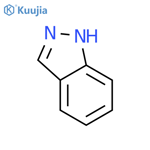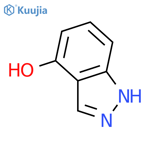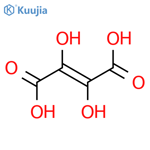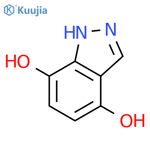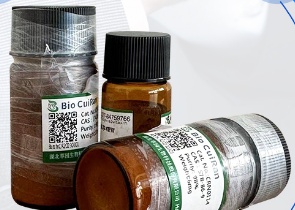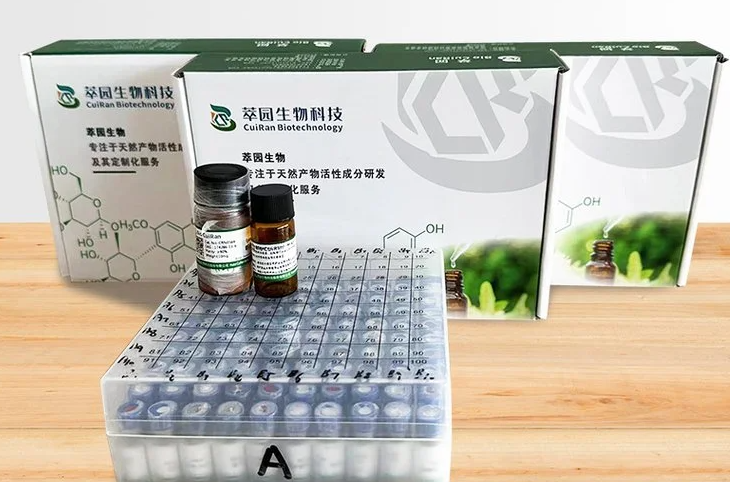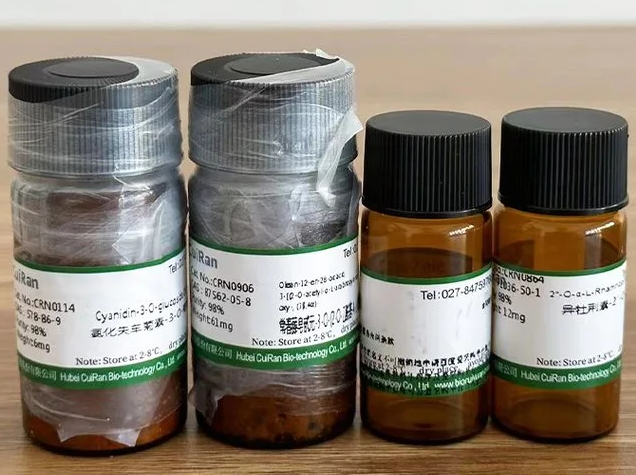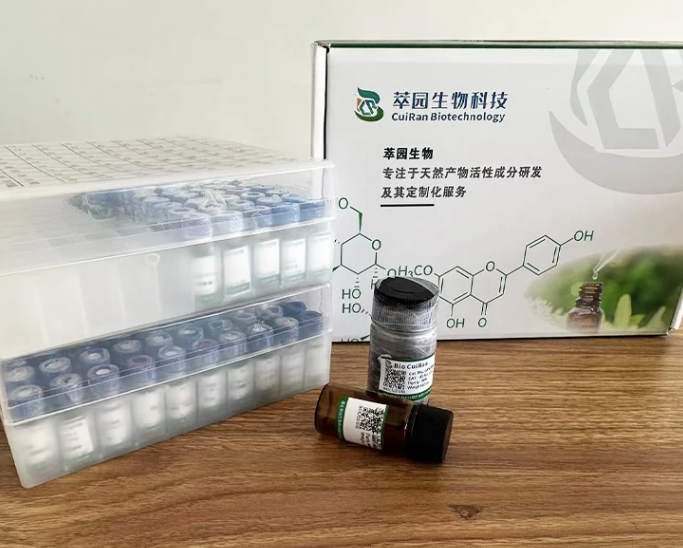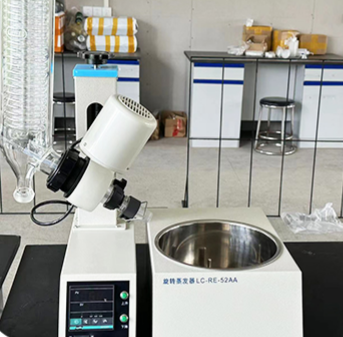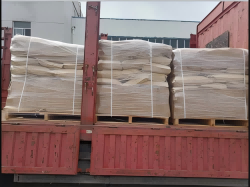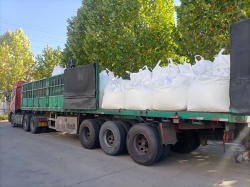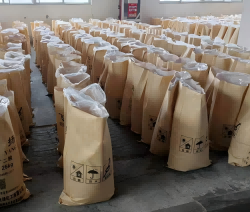- Lignin alkaline oxidation using reversibly-soluble bases, Green Chemistry, 2022, 24(22), 8733-8741
Cas no 110-15-6 (butanedioic acid)
ブタン二酸(Butanedioic acid)は、C4H6O4の化学式を持つジカルボン酸の一種で、コハク酸としても知られています。天然に存在する有機化合物であり、生体内のクエン酸回路の中間体として重要な役割を果たしています。工業的には、生分解性ポリマーの原料や食品添加物(酸味料)、医薬品中間体として広く利用されています。特に、ポリブチレンサクシネート(PBS)などの生分解性プラスチックの製造において、環境負荷の低い素材として注目されています。また、pH調整剤としての安定性や安全性が高く、食品や化粧品分野でも応用可能です。
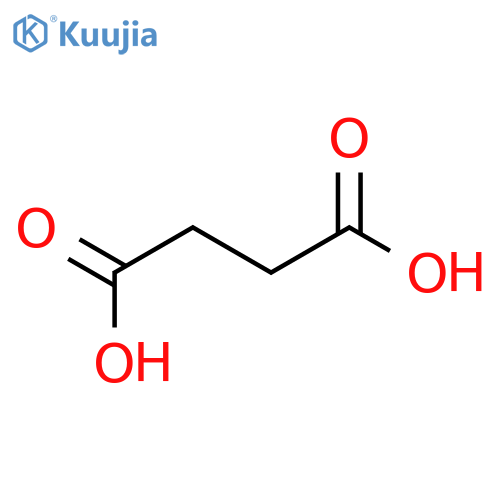
butanedioic acid structure
商品名:butanedioic acid
butanedioic acid 化学的及び物理的性質
名前と識別子
-
- Succinic acid
- 1,2-ethanedicarboxylic acid
- AKOS 213-35
- AMBER ACID
- DICARBOXYLIC ACID C4
- DIHYDROFUMARIC ACID
- RARECHEM AL BO 0159
- Acid of amber
- Asuccin
- Bernsteinsaure
- Butanediacid
- Ethane-1,2-dicarboxylicacid
- Ethanedicarboxylic acid
- Ethylene succinic acid
- ethylenedicarboxylicacid
- Katasuccin
- Kyselina jantarova
- Succunic Acide
- ACS
- SUCCINIC ACID(P)
- Succinate
- Butanedioic acid
- Butanedioic acid,natural
- Sal succini
- Wormwood
- A 12084
- NSC 25949
- NSC 106449
- SA
- 008008-93-3
- 丁二酸
- Wormwood acid
- ethylenesuccinic acid
- 1,4-Butanedioic acid
- Butanedionic acid
- Butandisaeure
- Acidum succinicum
- Butane diacid
- Ethylene dicarboxylic acid
- Spirit of amber
- Succinicum acidum
- Bernsteinsaure [German]
- Succinellite
- Kyselina jantarova [Czech]
- Ammonium succinate
- succ
- C4H6O4
- Succinic acid, 99%
- EINEC
- HOOC-CH2-CH2-COOH
- 2,2,3,3-tetradeuteriosuccinic acid
- E363
- Bernsteinsaeure
- succinic acid-2,2,3,3-d4
- acide butanedioique
- (-)OOC-CH2-CH2-COO(-)
- acide succinique
- succinate(2-)
- butanedioic acid, ion(2-)
- Tox21_111612
- EINECS 203-740-4
- bmse000968
- Succinic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00257092-01
- matrix substance for MALDI-MS, inverted exclamation markY99.5%(T)
- SUCCINIC ACID [FCC]
- SUCCINICUM ACIDUM [HPUS]
- Succinic acid, 6
- BRD-K45238818-001-02-6
- bmse000183
- AI3-06297
- 4-02-00-01908 (Beilstein Handbook Reference)
- SUCCINIC ACID [MART.]
- Succinic acid, FCC
- AKOS000118899
- DB00139
- FEMA NO. 4719
- MFCD00002789
- 1,2 Ethanedicarboxylic Acid
- Q213050
- Succinic acid (8CI)
- SIN
- Succinic acid, United States Pharmacopeia (USP) Reference Standard
- Succinic acid, certified reference material, TraceCERT(R)
- NCGC00159372-06
- SUCCINIC ACID (MART.)
- NSC106449
- Succinic acid, matrix substance for MALDI-MS, >=99.5% (T), Ultra pure
- Butanedioic acid diammonium salt
- HY-N0420
- NCGC00159372-05
- 1,4-Butanedioate
- SBI-0633499.0002
- Succinic acid, BioXtra, >=99.0%
- UNII-AB6MNQ6J6L
- 1,4 Butanedioic Acid
- WLN: QV2VQ
- SUCCINIC ACID [WHO-DD]
- AB01332192-02
- 110-15-6
- 1cze
- 1ST7504
- Succinicate
- Succinic acid, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99.0%
- SUCCINIC ACID (II)
- DTXCID303602
- suc
- Succinic acid, ACS grade
- succinic-acid
- sodium succinate (anhydrous)
- Succinic Acide,(S)
- Succinic acid, SAJ special grade, >=99.5%
- BBL002473
- Succinic acid, SAJ first grade, >=99.0%
- Succinic acid, ReagentPlus(R), >=99.0%
- Dihydrofumarate
- Succinic acid, BioReagent, suitable for cell culture, suitable for insect cell culture
- SUCCINIC ACID (USP IMPURITY)
- NSC-25949
- NCGC00259467-01
- D85169
- NCGC00159372-02
- Butanedioic acid (9CI)
- LMFA01170043
- Tox21_303247
- BDBM26121
- Tox21_111612_1
- succinate, 9
- STK387105
- SUCCINIC ACID [HSDB]
- DTXSID6023602
- NCGC00159372-03
- NCGC00159372-04
- EN300-17990
- 4lh2
- SR-01000944556
- butandisaure
- GTPL3637
- HSDB 791
- NSC-106449
- S0100
- InChI=1/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8
- AB6MNQ6J6L
- Succinic acid (Butanedioic acid)
- BP-21128
- STR02803
- SUCCINIC ACID [II]
- SUCCINIC ACID [MI]
- s3791
- Succinic acid, >=99%, FCC, FG
- CS-0008946
- ADIPIC ACID IMPURITY B [EP IMPURITY]
- 1,2-Ethanedicarboxylate
- NSC25949
- Tox21_201918
- Succinic Acid; Butanedioic acid
- 26776-24-9
- EC 203-740-4
- ADIPIC ACID IMPURITY B (EP IMPURITY)
- CHEBI:15741
- NS00002272
- SR-01000944556-2
- Succinic acid, natural
- F2191-0239
- C00042
- 1,4-BUTANEDIOIC ACID (SUCCINIC ACID)
- Succinic acid, ACS reagent, >=99.0%
- CAS-110-15-6
- Z57127453
- SUCCINIC ACID [USP-RS]
- SUCCINIC ACID [VANDF]
- Succinic acid, purum p.a., >=99.0% (T)
- SuccinicAcid(IndustrialGrade&FoodGrade)
- Succinic acid [NF]
- Succinic acid, puriss. p.a., ACS reagent, >=99.5% (T)
- HMS3885O04
- Succinic acid, Vetec(TM) reagent grade, 98%
- CHEMBL576
- CCG-266069
- J-002386
- SUCCINIC ACID [USP IMPURITY]
- BRN 1754069
- 37E8FFFB-70DA-4399-B724-476BD8715EF0
- Succinic acid, p.a., ACS reagent, 99.0%
- HY-N0420R
- MSK7504
- 203-740-4
- FS27891
- Butanedioic acid;1,2-Ethanedicarboxylic acid;1,4-Butanedioic acid
- Succinic acid (standard)
- Butanedioic acid-13C4
- butanedioic acid
-
- MDL: MFCD00002789
- インチ: 1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
- InChIKey: KDYFGRWQOYBRFD-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O
- BRN: 1754069
計算された属性
- せいみつぶんしりょう: 118.026609g/mol
- ひょうめんでんか: 0
- XLogP3: -0.6
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 118.026609g/mol
- 単一同位体質量: 118.026609g/mol
- 水素結合トポロジー分子極性表面積: 74.6Ų
- 重原子数: 8
- 複雑さ: 92.6
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 118.09
じっけんとくせい
- におい: Odorless
- Temperature: When heated to decomposition it emits acrid smoke and fumes.
- Heat of Combustion: -356.32 KCAL/MOLE
- Dissociation Constants: pK1 = 4.207, pK2 = 5.635 at 25 °C
- Taste: Very acid taste
- 色と性状: 無色結晶
- 密度みつど: 1.552
- ゆうかいてん: 184-186 °C (lit.)
- ふってん: 235 °C(lit.)
- フラッシュポイント: 206 ºC
- 屈折率: n20/D 1.4002(lit.)
- PH値: 2.7 (10g/l, H2O, 20℃)
- ようかいど: Soluble in ethanol, ethyl ether, acetone and methanol. Insoluble in toluene, benzene, carbon disulfide, carbon tetrachloride and petroleum ether.
- すいようせい: 80 g/L (20 ºC)
- あんていせい: Stable. Substances to be avoided include strong bases, strong oxidizing agents. Combustible.
- PSA: 74.60000
- LogP: -0.06420
- 屈折率: Index of refraction = 1.450
- におい: Odorless
- かんど: 湿度に敏感である
- FEMA: 4719 | SUCCINIC ACID
- じょうきあつ: 1.91e-07 mmHg
- 酸性度係数(pKa): 4.16(at 25℃)
- マーカー: 8869
- ようかいせい: 熱水に溶け、ベンゼン、二硫化炭素、四塩化炭素、石油エーテルにほとんど溶けない。
butanedioic acid セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:UN 3265 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 41
- セキュリティの説明: S26-S36/37/39-S37/39
- RTECS番号:WM4900000
-
危険物標識:

- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
butanedioic acid 税関データ
- 税関コード:29171990
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
butanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1453553-25g |
Succinic acid |
110-15-6 | 99% | 25g |
$6.00 | 2022-05-10 | |
| Ambeed | A1453553-500g |
Succinic acid |
110-15-6 | 99% | 500g |
$10.00 | 2022-05-10 | |
| Ambeed | A1453553-1kg |
Succinic acid |
110-15-6 | 99% | 1kg |
$18.00 | 2022-05-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49893-100MG |
110-15-6 | 100MG |
¥475.75 | 2023-01-15 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016634-2.5kg |
Succinic acid |
110-15-6 | 98% | 2.5kg |
¥233.00 | 2024-08-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S108855-1kg |
butanedioic acid |
110-15-6 | AR,99.5% | 1kg |
¥144.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212961B-25g |
Succinic acid, |
110-15-6 | ≥99% | 25g |
¥286.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817846-5g |
Succinic acid |
110-15-6 | ,99.5% | 5g |
¥98.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48430-500g |
Succinic acid |
110-15-6 | 500g |
¥58.0 | 2021-09-07 | ||
| Life Chemicals | F2191-0239-1g |
butanedioic acid |
110-15-6 | 95%+ | 1g |
$21.0 | 2023-09-06 |
butanedioic acid 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0
リファレンス
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667
合成方法 3
はんのうじょうけん
1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7
リファレンス
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026, Renewable Energy, 2020, 153, 1418-1427
合成方法 4
合成方法 5
合成方法 6
はんのうじょうけん
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
リファレンス
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
合成方法 7
はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Water ; 3 - 30 d, 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
リファレンス
- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
合成方法 8
はんのうじょうけん
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
リファレンス
- Enzymatic De Novo Pyrimidine Nucleotide Synthesis, Journal of the American Chemical Society, 2011, 133(2), 297-304
合成方法 9
はんのうじょうけん
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
リファレンス
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
合成方法 10
はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
合成方法 11
はんのうじょうけん
リファレンス
Synthesis and spectral characterization of potential impurities of solifenacin succinate
,
Organic Chemistry: An Indian Journal,
2014,
10(4),
152-156
合成方法 12
はんのうじょうけん
1.1 Reagents: Ozone Solvents: Water ; 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6.5, 25 °C
1.3 Reagents: Sodium hydroxide
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6.5, 25 °C
1.3 Reagents: Sodium hydroxide
リファレンス
N-dependent ozonation efficiency over nitrogen-containing heterocyclic contaminants: A combined density functional theory study on reaction kinetics and degradation pathways
,
Chemical Engineering Journal (Amsterdam,
2020,
382,
butanedioic acid Raw materials
- Indazole
- Cellulose
- Vanillin
- Sulfate Lignin
- Hemicellulase
- (R)-(-)-3-Quinuclidinol
- Veratryl alcohol
- Guaiacol
- Vanillic acid
- Lignin
- L-Aspartic acid-
- Sodium Bicarbonate-13C
- D(+)-Glucose
- D(+)-Xylose
- Vanillyl alcohol
- D-Glucose-13C6
- Lignocellulose
- 2,6-Dimethoxyphenol
- (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Glycerol
butanedioic acid Preparation Products
- Oxalic acid (144-62-7)
- Urea (57-13-6)
- Hypoxanthine (68-94-0)
- Citric acid (77-92-9)
- 1,3-Propanediol (504-63-2)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Butanoic acid,2-hydroxy- (600-15-7)
- 4-Hydroxybenzoic acid (99-96-7)
- Isobarbituric Acid (496-76-4)
- Terephthalic acid (100-21-0)
- Lactate (50-21-5)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- 2-aminobutanedioic acid (617-45-8)
- Malic acid (6915-15-7)
- Guaiacol (90-05-1)
- Benzoic acid (65-85-0)
- Uracil (66-22-8)
- L(+)-Tartaric acid (87-69-4)
- 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,(3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1R)- (740780-79-4)
- Trimellic Acid (528-44-9)
- Vanillic acid (121-34-6)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Pyrazine-2,5-diol (134434-28-9)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- 1H-Indazol-4-ol (81382-45-8)
- dihydroxybut-2-enedioic acid (13096-38-3)
- 1H-Indazole-4,7-diol (2380275-29-4)
- 5-Hydroxymethylfurfural (67-47-0)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- 4-Hydroxybenzaldehyde (123-08-0)
- Adenosine 5'-Diphosphate (58-64-0)
- Glycine (56-40-6)
- Creatine (57-00-1)
- Apocynin (498-02-2)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- Adenine (73-24-5)
- Guanine (73-40-5)
- 2-hydroxyacetic acid (79-14-1)
- Acetosyringone (2478-38-8)
- 5-Aminouracil (932-52-5)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- β-NADPH-d4 (53-57-6)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
- butanedioic acid (110-15-6)
butanedioic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:110-15-6)Succinic Acid
注文番号:LE2610
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:42
価格 ($):discuss personally
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:110-15-6)Succinic acid
注文番号:CRN1362
在庫ステータス:in Stock
はかる:20mg
清らかである:98%
最終更新された価格情報:Tuesday, 2 April 2024 16:53
価格 ($):30
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
(CAS:110-15-6)Succinic Acid
注文番号:SA001
在庫ステータス:in Stock
はかる:25kg
清らかである:99.600%
最終更新された価格情報:Friday, 6 June 2025 11:42
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:110-15-6)
注文番号:SFD1248
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:110-15-6)丁二酸
注文番号:LE26799664
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:58
価格 ($):discuss personally
butanedioic acid 関連文献
-
Sze Ki Carol Lin,Chenyu Du,Alexandra Cristina Blaga,Maria Camarut,Colin Webb,Christian V. Stevens,Wim Soetaert Green Chem. 2010 12 666
-
Jong-Young Kim,Alexander J. Norquist,Dermot O'Hare Dalton Trans. 2003 2813
-
Tom A. Ewing,Niels Nouse,Matthijs van Lint,Jacco van Haveren,Jeroen Hugenholtz,Daan S. van Es Green Chem. 2022 24 6373
-
Katarzyna Pogorzelec-Glaser,Adam Pietraszko,Jan Baran,Bo?ena Hilczer,Jerzy Ma?ecki,Maria Po?omska,Pawe? ?awniczak CrystEngComm 2011 13 3698
-
Paolo Lucaioli,Elisa Nauha,Ilaria Gimondi,Louise S. Price,Rui Guo,Luca Iuzzolino,Ishwar Singh,Matteo Salvalaglio,Sarah L. Price,Nicholas Blagden CrystEngComm 2018 20 3971
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:110-15-6)Succinic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:110-15-6)Succinic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ

